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Compound of Interest

Compound Name: Tetrahydrothiopyran

Cat. No.: B043164 Get Quote

The tetrahydrothiopyran (THTP) scaffold is an emerging heterocyclic motif in the design and

synthesis of novel agrochemicals. Its unique stereochemical and electronic properties,

conferred by the sulfur heteroatom within a saturated six-membered ring, make it a valuable

building block for creating compounds with potent biological activities. The THTP ring can serve

as a robust core for the introduction of various functional groups, allowing for the fine-tuning of

a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are

critical for its efficacy as a pesticide.

Recent research has highlighted the potential of THTP derivatives as effective acaricides,

demonstrating their ability to control mite populations.[1][2] The development of these

compounds underscores the importance of the THTP core in modern agrochemical discovery,

providing a promising avenue for the creation of new pest management solutions.

THTP-Based Acaricides Against Psoroptes cuniculi
A noteworthy application of the THTP scaffold is in the synthesis of novel acaricides for the

control of Psoroptes cuniculi, a mange mite affecting rabbits and other animals. A series of

thirty-two THTP derivatives were synthesized and evaluated for their in vitro acaricidal activity.

[1]

Quantitative Data Summary
The biological activity of the synthesized THTP derivatives was quantified by determining their

median lethal concentration (LC50) and median lethal time (LT50). The results for the most
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potent compounds are summarized in the table below, with the commercial acaricide ivermectin

included for comparison.[1]

Compound ID LC50 (µg/mL) LC50 (mM)
LT50 at 4.5 mM
(hours)

b10 62.3 0.12 2.2

a10 105.2 0.20 3.1

b9 118.9 0.23 3.5

b11 124.5 0.24 3.8

Ivermectin 223.3 0.26 8.7

As the data indicates, several THTP derivatives exhibited significantly higher acaricidal activity

than ivermectin. Compound b10 was identified as the most potent, with an LC50 value nearly

four times lower than that of ivermectin.[1]

Structure-Activity Relationship (SAR)
The study of these THTP derivatives revealed key structural features that are crucial for their

acaricidal activity. A systematic analysis of the relationship between the chemical structure and

biological activity (SAR) provided valuable insights for the design of future THTP-based

acaricides.[1]

The primary findings from the SAR analysis include:

Importance of the Sulfone Moiety: The presence of a sulfone group (SO2) in the THTP ring

was found to be critical for high acaricidal activity.[1]

Influence of Substituents on the Benzene Rings: The nature and position of substituents on

the aromatic rings attached to the THTP core significantly impact the compound's potency.[1]

Molecular docking studies suggest that these THTP derivatives may exert their acaricidal effect

by targeting the acetylcholinesterase (AChE) protein, a key enzyme in the nervous system of

insects and mites.[1]
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Structure-Activity Relationship of THTP Acaricides.

Experimental Protocols
The following is a detailed protocol for the synthesis of compound b10, the most potent THTP-

based acaricide identified in the aforementioned study.

Synthesis of Tetrahydrothiopyran-4-one
The synthesis of the key intermediate, tetrahydrothiopyran-4-one, is the initial step in the

preparation of the target acaricides.
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Starting Materials

Reaction Step 1:
Synthesis of Intermediate

Purification of Intermediate

Reaction Step 2:
Synthesis of Final Product

Purification of Final Product

Characterization and Analysis
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Final Product
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General Synthetic Workflow.

Materials
Divinyl sulfone

Ethyl acetoacetate

Sodium ethoxide
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Ethanol

Hydrochloric acid

Diethyl ether

Magnesium sulfate

Procedure
To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate dropwise at 0 °C.

After stirring for 30 minutes, add divinyl sulfone dropwise, maintaining the temperature at 0

°C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Acidify the mixture with hydrochloric acid to pH 2-3.

Extract the aqueous layer with diethyl ether.

Dry the combined organic layers over magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product is then purified by column chromatography to yield tetrahydrothiopyran-

4-one.

Synthesis of Compound b10
Materials

Tetrahydrothiopyran-4-one

Substituted benzaldehyde

Piperidine

Ethanol

m-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)

Sodium bicarbonate

Procedure
Condensation: A mixture of tetrahydrothiopyran-4-one, the appropriately substituted

benzaldehyde, and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. The

reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting

precipitate is filtered, washed with cold ethanol, and dried to give the intermediate chalcone.

Oxidation: The intermediate chalcone is dissolved in dichloromethane (DCM). To this

solution, m-CPBA (2.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is

stirred at room temperature for 12-24 hours.

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of

sodium bicarbonate. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

mixture of petroleum ether and ethyl acetate as the eluent to afford the final product,

compound b10.

The structure and purity of the synthesized compounds are confirmed by spectroscopic

methods such as 1H NMR, 13C NMR, and mass spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

